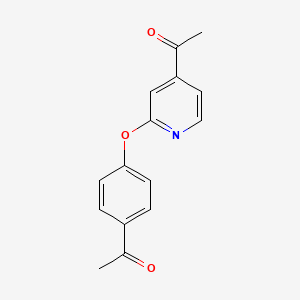

4-Acetyl-2-(4-acetylphenoxy) pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Acetyl-2-(4-acetylphenoxy) pyridine” is a chemical compound with the molecular formula C15H13NO3 . It is a derivative of pyridine, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . Pyridine derivatives are known to exist in numerous bioactive molecules .

Synthesis Analysis

The synthesis of pyridine derivatives is a significant area of research in organic chemistry. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another research paper discusses the synthesis of nuclear substitution derivatives of 4-acetyl pyridine via N-oxidation followed by either nitration or arylation .

Molecular Structure Analysis

The molecular structure of “4-Acetyl-2-(4-acetylphenoxy) pyridine” consists of a pyridine ring substituted with acetyl and acetylphenoxy groups . The exact structure can be found in databases like PubChem .

Chemical Reactions Analysis

Pyridine derivatives are known to undergo various chemical reactions. For instance, 4-acetylpyridine can react with thiophene-2-carboxaldehyde to afford the 2-chloro-6-ethoxy-4–(2-thienyl)acryloylpyridine .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Acetyl-2-(4-acetylphenoxy) pyridine” can be found in databases like PubChem . For instance, 4-acetylpyridine, a related compound, has a boiling point of 212 °C, a melting point of 13-16 °C, and a density of 1.095 g/mL at 25 °C .

Scientific Research Applications

- Researchers have explored their potential as novel antibiotics or antiseptics. The unique geometry of the pyridine nucleus, along with heterocyclic modifications, contributes to their selectivity and efficacy against specific pathogens .

- Molecular docking studies reveal favorable binding interactions with viral targets, making it a promising candidate for drug development .

- For instance, a chemosensor based on a related compound could detect formaldehyde through fluorescence enhancement .

Antimicrobial Properties

Antiviral Applications

Chemical Sensors and Detection

Antioxidant and Anti-Inflammatory Activities

Mechanism of Action

Safety and Hazards

Future Directions

The future directions in the research of pyridine derivatives include the development of new synthetic routes and the exploration of their biological activities. For instance, there is a need for a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . Additionally, the development of pyridine-based novel antibiotic/drug design is a promising area of research .

properties

IUPAC Name |

1-[4-(4-acetylpyridin-2-yl)oxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10(17)12-3-5-14(6-4-12)19-15-9-13(11(2)18)7-8-16-15/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWONRWAXOIKSKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-2-(4-acetylphenoxy) pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2500569.png)

![2,4,7,8-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500577.png)

![tert-Butyl 4-(2-(aminomethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B2500592.png)